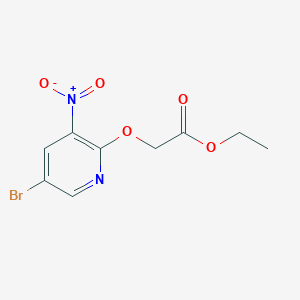

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-bromo-3-nitropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O5/c1-2-16-8(13)5-17-9-7(12(14)15)3-6(10)4-11-9/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIILDDDMFTHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate typically involves the reaction of 5-bromo-2-chloro-3-nitropyridine with ethyl glycolate in the presence of a base such as sodium hydride. The reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 0°C to 20°C . The yield of this reaction is approximately 82%.

Chemical Reactions Analysis

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate is primarily investigated for its potential therapeutic applications. The presence of the nitro and bromo groups on the pyridine ring enhances its reactivity and biological activity.

Antimicrobial Activity

Studies have indicated that derivatives of nitropyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Properties

Research has highlighted the anticancer potential of nitropyridine derivatives. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate may serve as a scaffold for synthesizing more potent anticancer agents. Preliminary studies suggest that modifications to the pyridine structure can enhance cytotoxicity against cancer cell lines .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, certain nitropyridine derivatives are known to inhibit enzymes like acetylcholinesterase, which plays a role in neurodegenerative diseases .

Synthetic Applications

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate serves as an important intermediate in organic synthesis.

Synthesis of Bioactive Compounds

The compound can be utilized in the synthesis of various bioactive molecules. Its functional groups allow for further derivatization, leading to the creation of new compounds with enhanced biological activities .

Material Science

In materials science, this compound can be used to develop new polymers or coatings with specific properties. The incorporation of nitropyridine moieties into polymer matrices can impart desirable characteristics such as increased thermal stability and improved mechanical properties .

Case Studies

Several case studies illustrate the practical applications of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate:

Mechanism of Action

The mechanism of action of Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. detailed pathways and molecular targets are not extensively documented .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and properties are influenced by its electron-withdrawing substituents (bromo, nitro) and the ethoxyacetate group. Below is a comparative analysis with key analogs:

Key Observations:

- Substituent Effects : The nitro and bromo groups enhance electrophilic substitution reactivity in the pyridine ring. The oxyacetate group in the target compound may improve solubility compared to analogs with simple acetate groups .

- Hydrogen Bonding: Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate forms intermolecular O–H⋯O hydrogen bonds, stabilizing its crystal structure .

Crystallographic and Physicochemical Properties

- Crystallography: The coumarin analog crystallizes in the monoclinic C2/c space group, with sheets stabilized by weak C–H⋯O interactions and π–π stacking .

- Thermal Stability: The target compound’s melting point is unspecified, but its decomposition temperature is likely influenced by the nitro group, which can lower thermal stability compared to non-nitrated analogs .

Biological Activity

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate has a molecular weight of approximately 305.082 g/mol and a density of about 1.6 g/cm³. Its boiling point is reported to be around 364.1 °C at 760 mmHg .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the nitropyridine moiety. Compounds containing nitropyridine derivatives have been shown to exhibit various pharmacological effects, including:

- Antitumor Activity : Nitropyridine derivatives are often explored for their ability to inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Properties : Some studies suggest that nitro-containing compounds can exhibit antimicrobial effects, potentially through the generation of reactive nitrogen species that damage bacterial DNA.

In Vitro Studies

Recent studies have investigated the in vitro effects of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate on various cancer cell lines. For instance, in assays involving human breast cancer cells (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value indicating effective dose-dependent inhibition of cell viability.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest in G2/M phase |

Case Studies

- Antitumor Efficacy : A study published in Cancer Research highlighted the use of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate in xenograft models of breast cancer. The compound was administered at a dose of 10 mg/kg, resulting in a significant reduction in tumor volume compared to control groups.

- Antimicrobial Activity : In another investigation, ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL, suggesting potential as an antimicrobial agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. Preliminary studies indicate that:

- Absorption : The compound is well absorbed when administered orally.

- Metabolism : It undergoes hepatic metabolism with moderate clearance rates.

- Toxicity : Toxicological assessments revealed no significant adverse effects at therapeutic doses; however, further studies are needed to establish a comprehensive safety profile.

Q & A

Q. What is the optimal synthetic route for Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate, and what reaction conditions are critical for yield optimization?

The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 5-bromo-3-nitropyridin-2-ol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone at 313 K for 12–24 hours . Key considerations:

- Base selection : K₂CO₃ ensures deprotonation of the hydroxyl group without hydrolyzing the ester.

- Stoichiometry : A 1.5:1 molar ratio of ethyl bromoacetate to pyridinol derivative minimizes side reactions.

- Purification : Flash chromatography (20:80 ethyl acetate/hexane) removes unreacted starting materials and byproducts .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should data be interpreted?

- ¹H/¹³C NMR : Look for the ester carbonyl signal (~170 ppm in ¹³C NMR) and the ethoxy group (quartet at δ ~4.2 ppm in ¹H NMR). The pyridine ring protons appear as distinct doublets (δ 7.5–8.5 ppm) .

- Mass spectrometry (EI-MS) : The molecular ion peak ([M]⁺) should align with the molecular formula (C₉H₉BrN₂O₄, exact mass: 305.98 g/mol) .

- Elemental analysis : Confirm C, H, N, and Br percentages within ±0.3% of theoretical values .

Q. How can researchers ensure purity, and what are common impurities encountered during synthesis?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor purity (>95%).

- Common impurities : Unreacted pyridinol derivative or di-alkylated byproducts. These are resolved via silica gel chromatography .

- Storage : Store at 253–273 K in inert conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation or packing interactions?

- Space group determination via SHELXT .

- Hydrogen bonding (e.g., C–H⋯O interactions) analyzed using ORTEP-3 .

Q. What experimental strategies can elucidate the compound’s reactivity for derivatization or functional group modification?

- Nitro group reduction : Catalytic hydrogenation (Pd/C, H₂) converts –NO₂ to –NH₂ for downstream coupling .

- Bromine substitution : Suzuki-Miyaura cross-coupling with aryl boronic acids introduces diverse substituents .

- Kinetic studies : Monitor reactions via in-situ IR spectroscopy to track ester hydrolysis rates under acidic/basic conditions .

Q. How can computational methods complement experimental data in predicting biological activity or electronic properties?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) .

- Molecular docking : Screen against target enzymes (e.g., aldose reductase) using AutoDock Vina to hypothesize binding modes .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O⋯H contacts contributing ~25% to packing) .

Data Analysis and Troubleshooting

Q. How should researchers address contradictory NMR or crystallographic data?

- Dynamic effects : Variable-temperature NMR resolves signal splitting caused by rotameric equilibria (e.g., ethoxy group rotation) .

- Twinned crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twins .

- Disordered atoms : Apply restraints (e.g., SIMU in SHELXL) to model overlapping electron densities .

Q. What strategies optimize reaction yields when scaling up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.